tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
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Overview
Description
Tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate, or TBHFP, is a novel synthetic compound with a wide range of applications in scientific research. It is a hydrophobic molecule with a molecular weight of 292.4 Da and a melting point of 113-115 °C. Its chemical structure consists of a fused heterocyclic ring system containing a tert-butyl group and a hydroxy group. TBHFP has been found to have several interesting properties, including its ability to form a stable complex with other molecules, its low solubility in water, and its high reactivity.
Scientific Research Applications
TBHFP has been used in a variety of scientific research applications. It has been found to be a useful tool for studying the structure and function of proteins, as well as for studying the interactions between proteins and other molecules. TBHFP has also been used to study the binding of drugs to their target molecules and to study the effects of drugs on cells. In addition, TBHFP has been used to study the effects of environmental toxins on cells and to study the effects of drugs on gene expression.
Mechanism of Action
The mechanism of action of TBHFP is not fully understood. However, it is believed that the hydrophobic nature of the molecule allows it to form a stable complex with other molecules, such as proteins. This complex can then affect the structure and function of the proteins, thus affecting the activity of the cell. In addition, TBHFP has been found to be able to modulate the activity of certain enzymes, which can affect the metabolism of drugs and other molecules.
Biochemical and Physiological Effects
TBHFP has been found to have a number of biochemical and physiological effects. It has been found to be able to modulate the activity of certain enzymes, which can affect the metabolism of drugs and other molecules. In addition, TBHFP has been found to be able to affect the structure and function of proteins, which can affect the activity of the cell. Finally, TBHFP has been found to be able to modulate the expression of certain genes, which can affect the development and function of cells.
Advantages and Limitations for Lab Experiments
The main advantage of using TBHFP in lab experiments is its high reactivity and its ability to form stable complexes with other molecules. This makes it an ideal tool for studying the structure and function of proteins, as well as for studying the interactions between proteins and other molecules. However, TBHFP is a hydrophobic molecule, which means that it is not soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
The potential applications of TBHFP in scientific research are vast and varied. One of the main areas of research is to further explore the mechanisms of action of the molecule and to develop new methods for synthesizing it. In addition, TBHFP could be used to study the effects of environmental toxins on cells and to study the effects of drugs on gene expression. Finally, TBHFP could be used to study the interactions between proteins and other molecules, as well as to study the effects of drugs on cells.
Synthesis Methods
TBHFP can be synthesized in a laboratory setting using a variety of methods. One of the most commonly used methods is the Grignard reaction, which involves the reaction of a Grignard reagent with a carbonyl compound. This reaction results in the formation of a tert-butyl ester, which can then be hydrolyzed to form TBHFP. Other methods of synthesis include the use of organometallic reagents, such as lithiated tert-butyl alcohol, and the use of organic solvents, such as dimethyl sulfoxide.
properties
IUPAC Name |
tert-butyl (3R,3aR,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-4-8-9(12)7(13)6-15-8/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJELMLKLNQZLTQ-DJLDLDEBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C(CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@H](CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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